molecular formula C11H11NO B14512709 2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole CAS No. 62886-36-6

2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole

Cat. No.: B14512709
CAS No.: 62886-36-6
M. Wt: 173.21 g/mol
InChI Key: YTUWBYYOPUAJAU-UHFFFAOYSA-N
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Description

2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole is a heterocyclic compound that features both furan and pyrrole rings. The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrrole ring is a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole typically involves the condensation of furan-2-carbaldehyde with 3,5-dimethylpyrrole under acidic or basic conditions. One common method is to use an acid catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to halogenated or nitrated derivatives .

Scientific Research Applications

2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole
  • 3-[(Furan-2-yl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
  • 4-Methyl-N-[5-(5-methyl-furan-2-ylmethylene)-4-oxo-thiazolidin-2-ylidene]-benzenesulfonamide

Uniqueness

This compound is unique due to its combination of furan and pyrrole rings, which imparts distinct electronic and steric properties. This structural feature allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

62886-36-6

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(furan-2-ylmethylidene)-3,5-dimethylpyrrole

InChI

InChI=1S/C11H11NO/c1-8-6-9(2)12-11(8)7-10-4-3-5-13-10/h3-7H,1-2H3

InChI Key

YTUWBYYOPUAJAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC1=CC2=CC=CO2)C

Origin of Product

United States

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